N-[2-(pyrimidin-2-ylsulfanyl)acetyl]benzamide
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Overview
Description
N-[2-(pyrimidin-2-ylsulfanyl)acetyl]benzamide is a compound that features a pyrimidine ring attached to a benzamide moiety via a sulfanylacetyl linker. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(pyrimidin-2-ylsulfanyl)acetyl]benzamide typically involves the following steps:
Formation of the Pyrimidine Derivative: The pyrimidine ring is synthesized through a series of reactions starting from readily available precursors such as 2-aminopyrimidine.
Introduction of the Sulfanylacetyl Linker: The sulfanylacetyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a haloacetyl derivative.
Coupling with Benzamide: The final step involves coupling the sulfanylacetyl-pyrimidine intermediate with benzoyl chloride in the presence of a base to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(pyrimidin-2-ylsulfanyl)acetyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential antimicrobial and antifibrotic activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(pyrimidin-2-ylsulfanyl)acetyl]benzamide involves its interaction with specific molecular targets and pathways:
Quorum Sensing Inhibition: The compound inhibits the quorum sensing signaling pathway in bacteria, preventing cell-to-cell communication and biofilm formation.
Antifibrotic Activity: It inhibits the expression of collagen and other fibrotic markers, potentially through the modulation of collagen prolyl 4-hydroxylases and other related enzymes.
Comparison with Similar Compounds
N-[2-(pyrimidin-2-ylsulfanyl)acetyl]benzamide can be compared with other pyrimidine derivatives:
Similar Compounds: N-(pyrimidin-2-yl)alkyl/arylamide derivatives, 2-(pyridin-2-yl)pyrimidine derivatives.
Uniqueness: The presence of the sulfanylacetyl linker and the benzamide moiety distinguishes it from other pyrimidine derivatives, potentially enhancing its biological activity and specificity.
Properties
IUPAC Name |
N-(2-pyrimidin-2-ylsulfanylacetyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c17-11(9-19-13-14-7-4-8-15-13)16-12(18)10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEADJBGNMZLLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)CSC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24781814 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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